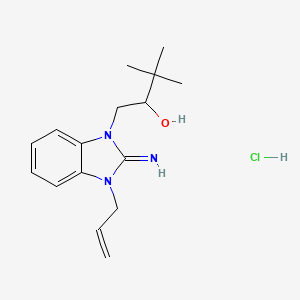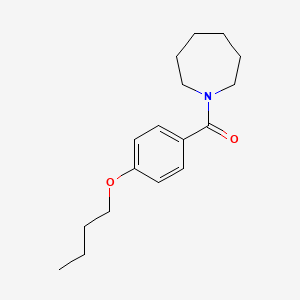![molecular formula C21H22N2 B4985033 4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline](/img/structure/B4985033.png)
4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline, commonly known as MDA, is a chemical compound that belongs to the class of phenethylamines. It is a highly potent and selective agonist of the serotonin receptor, which makes it an important compound in the field of scientific research. MDA has been used extensively in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
MDA acts as a potent agonist of the serotonin receptor, which is a key neurotransmitter in the central nervous system. It binds to the receptor and activates it, leading to an increase in serotonin release and subsequent modulation of various physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
MDA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, which are all neurotransmitters that play a key role in regulating mood and behavior. MDA has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MDA in laboratory experiments is its high potency and selectivity for the serotonin receptor. This makes it a useful tool for studying the effects of serotonin on various physiological processes. However, one of the limitations of using MDA is its potential for abuse, as it is a highly potent psychoactive compound.
Future Directions
There are several potential future directions for research on MDA. One area of interest is its potential use in the treatment of neuropsychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of MDA, as well as its potential for abuse and toxicity.
Synthesis Methods
MDA can be synthesized in several ways, but the most common method involves the reaction between 4-methylphenyl-2-nitropropene and aluminum amalgam in the presence of hydrochloric acid. This process yields MDA as a white crystalline powder with a melting point of 148-149°C.
Scientific Research Applications
MDA has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin receptor, which makes it a potential candidate for the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. MDA has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties.
properties
IUPAC Name |
4-[1-(4-aminophenyl)-1-(4-methylphenyl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-15-3-5-16(6-4-15)21(2,17-7-11-19(22)12-8-17)18-9-13-20(23)14-10-18/h3-14H,22-23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPSZKFMMZUWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 5233319 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-diallyl-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4984951.png)
![methyl 6-methyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4984954.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)benzoate](/img/structure/B4984959.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4984973.png)
![4-{[1-(3-bromophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4984990.png)
![N-(tert-butyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4984995.png)




![3-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4985027.png)
![ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B4985046.png)
